
Molybdenum dichloride dioxide
Overview
Description
Molybdenum dichloride dioxide is an inorganic compound with the chemical formula MoO₂Cl₂. It is a yellow diamagnetic solid that serves as a precursor to various other molybdenum compounds. This compound is one of several oxychlorides of molybdenum and is known for its role in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Molybdenum dichloride dioxide primarily targets various organic transformations. It is widely used as a catalyst for these transformations . The compound is an oxo-transfer catalyst, promoting both oxidation and reduction reactions .
Mode of Action
The compound interacts with its targets by promoting oxidation and reduction reactions . As an oxo-transfer catalyst, it facilitates the transfer of an oxo group or two electrons to or from the substrate .
Biochemical Pathways
The compound affects various biochemical pathways through its role as a catalyst. It is involved in the biosynthesis of the molybdenum cofactors (Moco), an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum .
Result of Action
The result of the compound’s action is the successful catalysis of various organic transformations. It has been used as an efficient catalyst for several organic transformations . Additionally, it can be used as a chemical vapor deposition (CVD) precursor to synthesize various Mo-based nanomaterials .
Biochemical Analysis
Biochemical Properties
Molybdenum dichloride dioxide is widely used as a catalyst for various organic transformations . It is an oxo-transfer catalyst that has the ability to promote oxidation as well as reduction reactions . It can catalyze carbamate formation from an alcohol and isocyanates, acylation reactions, thioglycosylation of functionalized peracetylated glycosides, hydrosilylation of aldehydes and ketones as well as reduction of many compounds like imines, esters, amides and N-oxides .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that molybdenum compounds can have an impact on cellular processes. For instance, molybdenum trioxide can induce cell transformation .
Molecular Mechanism
This compound is known to shuttle between three oxidation states (+4, +5 and +6), thereby catalysing two-electron redox reactions . In most cases, regeneration of the active site involves single-electron steps, resulting in a paramagnetic molybdenum intermediate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for the scalable growth of high-quality monolayer MoS2 . The effects of this compound flux, temperature, and deposition time on the growth have been investigated .
Dosage Effects in Animal Models
It is known that molybdenum compounds can have toxic effects at high doses .
Metabolic Pathways
Molybdenum is a cofactor of the enzyme xanthine oxidase, which is involved in certain metabolic pathways: purine degradation and formation of uric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum dichloride dioxide can be synthesized through several methods:
- This is the most straightforward method, where molybdenum trioxide reacts with concentrated hydrochloric acid to produce this compound and water:
Treatment of Molybdenum Trioxide with Hydrochloric Acid: MoO3+2HCl→MoO2Cl2+H2O
Molybdenum dioxide reacts with chlorine gas to form this compound:Chlorination of Molybdenum Dioxide: MoO2+Cl2→MoO2Cl2
Reaction with Molybdenum Oxychloride: Molybdenum oxychloride reacts with oxygen-containing reagents to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of molybdenum trioxide or molybdenum dioxide at elevated temperatures. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Molybdenum dichloride dioxide undergoes various chemical reactions, including:
Oxidation and Reduction: It acts as an oxo-transfer catalyst, promoting both oxidation and reduction reactions.
Substitution: It can form bis-adducts with ethers and other ligands, resulting in octahedral molecular complexes.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen and other oxidizing agents.
Reduction Reactions: Reducing agents such as hydrogen or hydrides are used.
Substitution Reactions: Ligands like ethers, anilines, and dimethoxyethane are commonly employed.
Major Products:
Oxidation Products: Molybdenum trioxide and other higher oxidation state compounds.
Reduction Products: Lower oxidation state molybdenum compounds.
Substitution Products: Various molybdenum-ligand complexes.
Scientific Research Applications
Molybdenum dichloride dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology and Medicine:
Industry: It is used in the production of high-purity molybdenum compounds, which are essential in electronics and materials science
Comparison with Similar Compounds
Molybdenum Difluoride Dioxide (MoO₂F₂): A sublimable white solid with similar properties but different reactivity.
Molybdenum Oxychloride (MoOCl₄): Another oxychloride of molybdenum with distinct chemical behavior.
Molybdenum Trioxide (MoO₃): A common oxidation product of molybdenum dichloride dioxide
Uniqueness: this compound is unique due to its ability to form stable complexes with a wide range of ligands, making it a versatile catalyst in various chemical reactions. Its role as an oxo-transfer catalyst distinguishes it from other molybdenum compounds .
Properties
IUPAC Name |
dioxomolybdenum;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mo.2O/h2*1H;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLHVQCNFUOEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo]=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2MoO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262945 | |
| Record name | Molybdenum chloride oxide (MoCl2O2), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow flakes; [Sigma-Aldrich MSDS] | |
| Record name | Molybdenum(VI) dichloride dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13637-68-8 | |
| Record name | Molybdenum dichloride dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum chloride oxide (MoCl2O2), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybden Dichloride Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


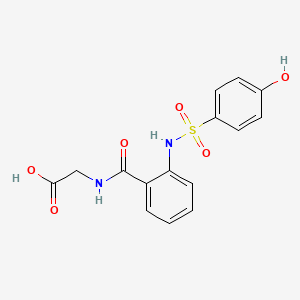
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B1677332.png)

![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)
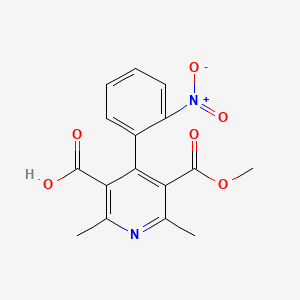
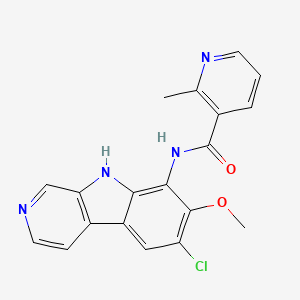
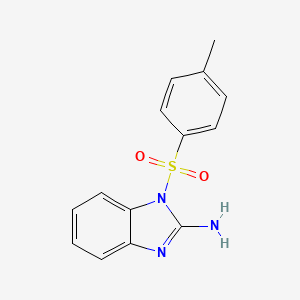

![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)


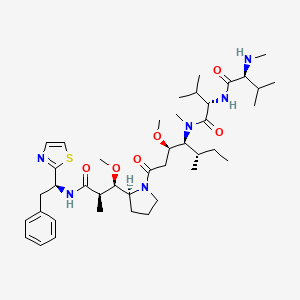

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)
